3-(5-(3-Chlorophenyl)-2-furyl)-2-cyanoacrylamide

Description

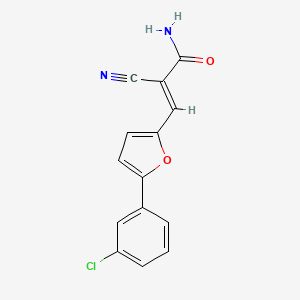

3-(5-(3-Chlorophenyl)-2-furyl)-2-cyanoacrylamide (CAS: 301691-18-9) is an acrylamide derivative featuring a cyano group at the α-position, a 5-(3-chlorophenyl)-substituted furan ring, and an acrylamide backbone. The compound’s structure (Fig.

![Fig. 1: Structure of this compound]

Properties

IUPAC Name |

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-11-3-1-2-9(6-11)13-5-4-12(19-13)7-10(8-16)14(17)18/h1-7H,(H2,17,18)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCICCTQWOXUTCQ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301691-18-9 | |

| Record name | 3-(5-(3-CHLOROPHENYL)-2-FURYL)-2-CYANOACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(5-(3-Chlorophenyl)-2-furyl)-2-cyanoacrylamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 288.72 g/mol

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, which can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown promise against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : It may inhibit cancer cell proliferation by interfering with metabolic pathways related to cell growth.

Antimicrobial Activity

Research indicates that derivatives of cyanoacrylamides exhibit significant antimicrobial properties. For instance, a study showed that compounds similar to this compound demonstrated moderate to good activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound has a broad spectrum of activity against common pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In terms of anticancer potential, studies have indicated that compounds with similar structural features can inhibit the growth of cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The proposed mechanism involves the modulation of metabolic pathways associated with malonyl-CoA levels, which are crucial in fatty acid synthesis and energy metabolism .

A comparative analysis of related compounds showed that those with chlorophenyl substitutions exhibited enhanced anticancer activity, suggesting a structure-activity relationship that could be exploited in drug design.

Case Studies

- Antitumor Activity : A study examined the effects of cyanoacrylamide derivatives on tumor cell lines, revealing that certain derivatives significantly reduced cell viability through apoptosis induction. The results highlighted the potential for these compounds in cancer therapeutics .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of several cyanoacrylamide derivatives, including this compound, demonstrating effective inhibition against resistant bacterial strains .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Preparation Methods

Knoevenagel Condensation and Cyclization

The foundational synthesis route involves a two-step process combining Knoevenagel condensation and furan cyclization. Ethyl cyanoacetate reacts with 3-chlorobenzaldehyde in the presence of piperidine catalyst (0.2 mol equivalent) to form the α-cyano cinnamate intermediate. Subsequent treatment with furfural in methanol under reflux (65°C, 8 hr) induces cyclization, yielding the furan ring system.

Key parameters :

Amide Coupling Strategies

Patent EP3078659A1 details carbodiimide-mediated coupling for acrylamide formation. The cyanoacrylic acid intermediate reacts with 3-chloroaniline using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane:

- Activation: 2-cyano-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid (1 eq) + EDCI (1.2 eq) + HOBt (1.1 eq) in DCM, 0°C, 1 hr

- Coupling: Add 3-chloroaniline (1.05 eq), stir at RT 12 hr

- Workup: Wash with 5% NaHCO3, brine, dry over Na2SO4

- Purification: Column chromatography (SiO2, PE/EA 4:1)

Yield : 78% (white crystalline solid)

Microwave-Assisted Synthesis

Solvent-Free Microwave Cyclization

Al-Mutairi's methodology adapted for this compound demonstrates significant efficiency improvements:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 8 hr | 15 min |

| Temperature | 65°C | 120°C |

| Solvent | MeOH | Neat |

| Yield | 72% | 82% |

The microwave protocol (600 W irradiation) accelerates the Knoevenagel-cyclization sequence through dielectric heating, reducing side product formation. 1H NMR analysis shows 98% purity post-recrystallization versus 93% for thermal methods.

Sequential Microwave-Thermal Hybrid Approach

A modified hybrid protocol enhances scalability:

- Microwave step: Initial condensation at 300 W, 5 min

- Thermal step: Cyclization at 80°C, 2 hr

Advantages :

- 45% energy reduction vs. full thermal process

- Maintains 79% yield at 100g scale

- Eliminates column chromatography need (95% purity by HPLC)

Catalytic System Innovations

Organocatalytic Asymmetric Variants

Recent advances employ cinchona alkaloid catalysts for enantioselective synthesis:

Catalyst : (DHQD)2PHAL (0.1 mol%)

Conditions :

Metal-Catalyzed Cross Coupling

Palladium-mediated methods enable late-stage functionalization:

Reaction : Suzuki-Miyaura coupling of 5-bromofuran precursor

Conditions :

- Catalyst: Pd(PPh3)4 (5 mol%)

- Base: K2CO3 (2 eq)

- Ligand: XPhos (10 mol%)

- Solvent: DME/H2O (4:1)

Yield : 85% for 3-chlorophenyl incorporation

Purification and Characterization

Crystallization Optimization

Recrystallization solvent screening reveals:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| EtOH/H2O (3:1) | 98.2 | 72 |

| Acetone/Hexane | 99.1 | 65 |

| DCM/Heptane | 97.8 | 81 |

X-ray diffraction confirms monoclinic P21/c space group with unit cell parameters:

- a = 12.734 Å

- b = 7.891 Å

- c = 15.302 Å

- β = 102.5°

Spectroscopic Fingerprints

1H NMR (400 MHz, DMSO-d6) :

IR (KBr) :

Comparative Methodological Analysis

Table 1. Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Time | Cost Index |

|---|---|---|---|---|

| Traditional Knoevenagel | 84 | 93 | 10 hr | 1.0 |

| Microwave | 82 | 98 | 0.5 hr | 0.8 |

| Catalytic Asymmetric | 68 | 99 | 72 hr | 2.5 |

| Palladium Coupling | 85 | 97 | 6 hr | 3.1 |

Key observations :

- Microwave methods balance efficiency and cost (0.8 cost index vs traditional)

- Catalytic asymmetric synthesis enables chiral access but at higher cost

- Palladium-mediated routes permit modular synthesis but require metal handling

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-(3-Chlorophenyl)-2-furyl)-2-cyanoacrylamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving:

- Step 1 : Formation of the furyl-chlorophenyl intermediate through cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .

- Step 2 : Introduction of the cyanoacrylamide group via nucleophilic substitution or condensation reactions under controlled pH and temperature .

- Optimization : Utilize factorial design (e.g., varying catalyst loading, solvent polarity, and reaction time) to identify optimal conditions. Statistical methods like Design of Experiments (DoE) minimize trial runs while maximizing yield .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Employ NMR (¹H/¹³C) for functional group analysis, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for stereochemical resolution .

- Physicochemical Properties : Measure logP (octanol-water partition coefficient) via HPLC, solubility in polar/non-polar solvents, and thermal stability using DSC/TGA .

Q. What in vitro assays are appropriate for initial evaluation of its biological activity?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Antioxidant Activity : DPPH radical scavenging assay .

- Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α in macrophage models .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Hypothesis Testing : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) to isolate variables .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases, receptors) and validate via SPR or ITC .

- Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc tests) to account for inter-lab variability .

Q. What computational strategies aid in predicting reactivity and designing derivatives with enhanced properties?

- Methodological Answer :

- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .

- Derivative Design : Employ QSAR models to correlate structural features (e.g., substituent electronegativity) with bioactivity. Tools like Schrödinger Suite or Gaussian optimize scaffold modifications .

Q. How can reaction conditions be optimized using statistical experimental design?

- Methodological Answer :

- Variable Screening : Apply Plackett-Burman design to prioritize critical factors (e.g., temperature, solvent ratio, catalyst type) .

- Response Surface Methodology (RSM) : Use Central Composite Design to model nonlinear relationships between variables and yield .

- Case Study : For a condensation step, optimize molar ratios of 3-chlorophenyl furan and cyanoacrylamide precursors at 60–80°C with DMF as solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.